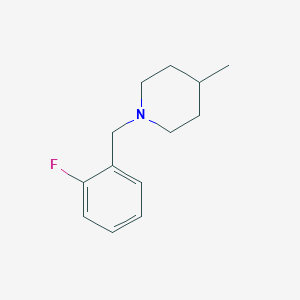
1-(2-Fluorobenzyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a fluorobenzyl group and a methyl group attached to the piperidine ring makes this compound unique. It has applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-4-methylpiperidine can be achieved through several routes. One common method involves the reaction of 2-fluorobenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use automated systems to mix reactants and control temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structure suggests it could be modified to develop new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-4-methylpiperidine can be compared with other similar compounds, such as:
Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring. It lacks the piperidine and methyl groups, making it less complex.
4-Methylpiperidine: A piperidine derivative with a methyl group but without the fluorobenzyl group. It has different chemical and biological properties.
1-(2-Fluorobenzyl)piperazine: Another fluorobenzyl derivative, but with a piperazine ring instead of a piperidine ring. It has different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-methylpiperidine |
InChI |
InChI=1S/C13H18FN/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3 |
InChI Key |
TYDPVCNAEPKGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















